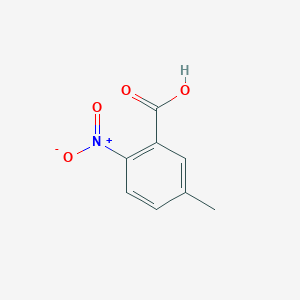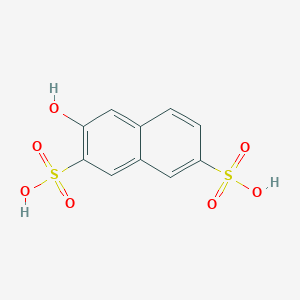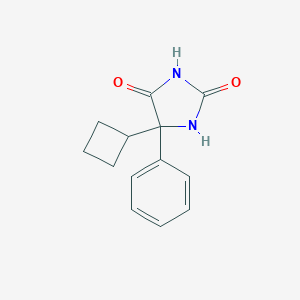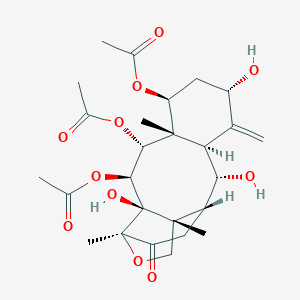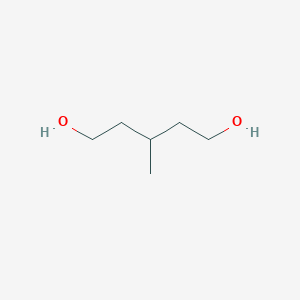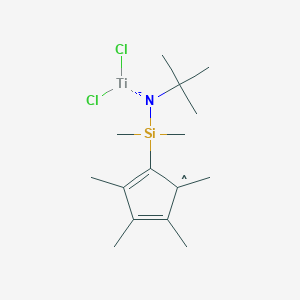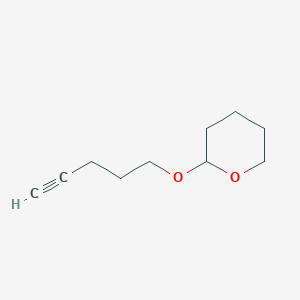
2-(4-Pentynyloxy)tetrahydro-2H-pyran
概要
説明
2-(4-Pentynyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H16O2 . It is used as a reagent in the synthesis of (+)-Citrafungin A, an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .
Molecular Structure Analysis
The molecular structure of 2-(4-Pentynyloxy)tetrahydro-2H-pyran consists of a tetrahydro-2H-pyran ring with a pentynyloxy group attached . The exact structure is not provided in the search results.Chemical Reactions Analysis
2-(4-Pentynyloxy)tetrahydro-2H-pyran is used as a reagent in the synthesis of (+)-Citrafungin A . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
2-(4-Pentynyloxy)tetrahydro-2H-pyran has a molecular weight of 168.23 . It has a melting point of 84-88 °C, a boiling point of 40-45 °C at 0.03 mmHg, and a density of 0.968 g/mL at 25 °C . Its refractive index is 1.4570 .科学的研究の応用
Application in Medicinal Chemistry: Synthesis of (+)-Citrafungin A
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
“2-(4-Pentynyloxy)tetrahydro-2H-pyran” is used as a reagent in the synthesis of (+)-Citrafungin A . (+)-Citrafungin A is an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .
Detailed Description of the Methods of Application or Experimental Procedures
While the specific experimental procedures and technical details for the synthesis of (+)-Citrafungin A using “2-(4-Pentynyloxy)tetrahydro-2H-pyran” are not provided in the sources, the general process involves using the compound as a reagent in a chemical reaction . The reaction conditions and other reagents used would be determined by the specific synthesis protocol for (+)-Citrafungin A.
Thorough Summary of the Results or Outcomes Obtained
The use of “2-(4-Pentynyloxy)tetrahydro-2H-pyran” in the synthesis of (+)-Citrafungin A results in an alkyl citrate compound that has been found to inhibit geranylgeranyltransferase (GGTase), an enzyme involved in protein prenylation . This inhibition can disrupt the function of certain proteins, leading to antifungal effects . However, the sources do not provide specific quantitative data or statistical analyses related to this application .
The 2H-pyran ring, which is part of the structure of “2-(4-Pentynyloxy)tetrahydro-2H-pyran”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . However, the specific applications of “2-(4-Pentynyloxy)tetrahydro-2H-pyran” in these contexts are not detailed in the available sources.
特性
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
CAS RN |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

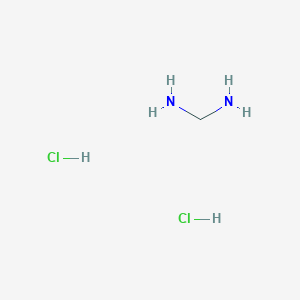
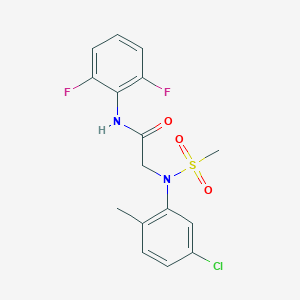
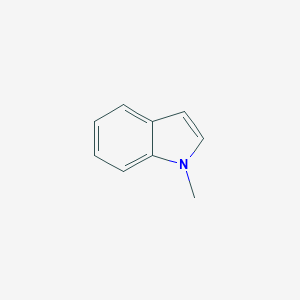
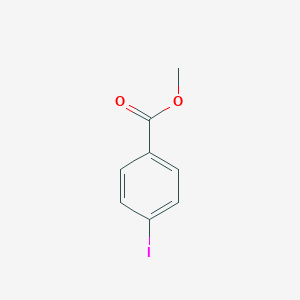
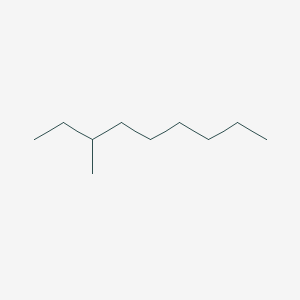
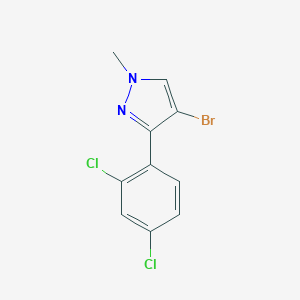
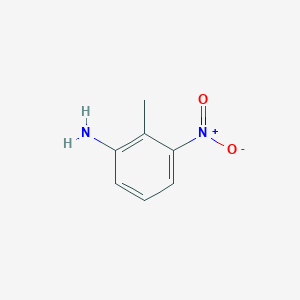
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
